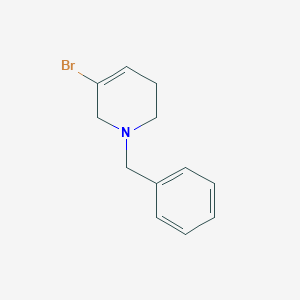
1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine
Overview
Description
1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C12H14BrN. It is a derivative of tetrahydropyridine, featuring a bromine atom at the third position and a benzyl group at the first position.
Mechanism of Action
Target of Action
It is known that tetrahydropyridines (thps), a class of compounds to which 1-benzyl-3-bromo-1,2,5,6-tetrahydropyridine belongs, have been found to possess biologically active properties .
Mode of Action
Thps have been found to possess biologically active properties . The introduction of varied substituents onto the THP ring system has a significant effect on their pharmacological properties .
Biochemical Pathways
Thps have been found to possess biologically active properties, specifically as anti-inflammatory and anticancer agents .
Result of Action
Thps have been found to possess biologically active properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the bromination of 1-benzyl-1,2,5,6-tetrahydropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted tetrahydropyridine derivatives.
Oxidation: N-oxides and other oxidized derivatives.
Reduction: De-brominated tetrahydropyridine derivatives.
Scientific Research Applications
1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in studies investigating the biological activity of tetrahydropyridine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Comparison with Similar Compounds
1-Benzyl-1,2,5,6-tetrahydropyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromo-1,2,5,6-tetrahydropyridine: Lacks the benzyl group, affecting its binding affinity and selectivity.
1-Benzyl-4-bromo-1,2,5,6-tetrahydropyridine: Bromine atom at a different position, leading to variations in chemical behavior and applications.
Uniqueness: 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine is unique due to the specific positioning of the bromine atom and benzyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
1-benzyl-5-bromo-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMQSKRHZDSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)Br)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678068 | |
| Record name | 1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-62-3 | |
| Record name | 1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(Benzyloxy)carbonyl]-4,5,6,7-tetrahydro[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate](/img/structure/B1531936.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid](/img/structure/B1531937.png)
![1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531941.png)




![4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1531949.png)


